molecular formula C7H7BrN2O B1444573 5-Bromo-6-methylpicolinamide CAS No. 1228014-22-9

5-Bromo-6-methylpicolinamide

Cat. No.: B1444573
CAS No.: 1228014-22-9
M. Wt: 215.05 g/mol
InChI Key: RVLQAJVSZQBQCT-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinamide (CAS 1228014-22-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 7 BrN 2 O, with a molecular weight of 215.05 g/mol. This compound is characterized by a picolinamide core structure functionalized with bromo and methyl groups, which serve as key handles for further synthetic elaboration. A primary research application of this compound is its role as a critical precursor in the design and synthesis of novel anticancer agents. Specifically, it has been utilized in amide coupling reactions to create benzothiazole and benzoxazole picolinamide conjugates . These conjugated derivatives have demonstrated moderate to good anticancer activity in biological evaluations against human cancer cell lines, such as DU-145 (prostate cancer) and SKOV-3 (ovarian cancer), highlighting the value of this compound as a building block in developing potential therapeutic candidates . Researchers employ this compound as a versatile scaffold to generate structurally diverse libraries for screening against various biological targets. Its structure aligns with common pharmacophores found in active drug molecules, making it a valuable tool for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The compound must be stored sealed in a dry environment at 2-8°C to maintain stability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLQAJVSZQBQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735430
Record name 5-Bromo-6-methylpyridine-2-carboxamide
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228014-22-9
Record name 5-Bromo-6-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Methylpicolinamide

Direct Synthetic Routes to the 5-Bromo-6-methylpicolinamide Scaffold

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the amide group from either a nitrile or a carboxylic acid precursor.

Synthesis from Picolinonitrile Precursors

A common and efficient pathway to picolinamides is through the hydrolysis of a corresponding picolinonitrile. This two-step process begins with the synthesis of the nitrile precursor, 5-bromo-6-methylpicolinonitrile, followed by its conversion to the primary amide.

The synthesis of the nitrile precursor can be approached by analogy to the preparation of similar compounds like 5-Bromo-2-pyridinecarbonitrile, which is synthesized from 2,5-dibromopyridine through a nucleophilic substitution reaction with a cyanide source, often catalyzed by a copper salt. The hydrolysis of the nitrile to the amide can then be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid like sulfuric acid, which protonates the nitrogen atom and facilitates nucleophilic attack by water. Base-catalyzed hydrolysis, often employing hydrogen peroxide in the presence of a base like sodium hydroxide, offers a milder alternative that can sometimes provide higher yields and cleaner reactions.

Table 1: Representative Conditions for Picolinonitrile Hydrolysis

Step Reagents and Conditions Product Typical Yield (%)
1. Nitrile Formation 2,5-Dibromo-6-methylpyridine, CuCN, DMF, 150 °C 5-Bromo-6-methylpicolinonitrile 60-80
2. Acid Hydrolysis H₂SO₄, H₂O, Heat This compound 70-90
2. Basic Hydrolysis H₂O₂, NaOH, EtOH, 50 °C This compound 75-95

Amidation Reactions of Picolinic Acid Derivatives

A more direct route to this compound involves the amidation of 5-bromo-6-methylpicolinic acid or its corresponding esters. These precursors are commercially available, making this a frequently utilized method.

The conversion of 5-bromo-6-methylpicolinic acid to the amide typically proceeds through the activation of the carboxylic acid. A classic method involves converting the carboxylic acid to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, a wide range of peptide coupling reagents can be employed to facilitate the direct amidation with an ammonia source (e.g., ammonium chloride with a base). These reagents, such as HATU or EDC, are effective under mild conditions but can be more expensive.

Amidation can also be performed starting from the methyl ester, Methyl 5-bromo-6-methylpicolinate. This is typically achieved by heating the ester with aqueous or anhydrous ammonia. This aminolysis reaction is often slower than the acid chloride route but avoids the use of harsh chlorinating agents.

Table 2: Amidation Conditions for Picolinic Acid Derivatives

Starting Material Reagents and Conditions Product Typical Yield (%)

| Picolinic Acid | 1. SOCl₂, Reflux 2. aq. NH₃, 0 °C | this compound | 80-95 | | Picolinic Acid | HATU, DIPEA, NH₄Cl, DMF, rt | this compound | 75-90 | | Methyl Picolinate | NH₃ in MeOH, Sealed tube, 100 °C | this compound | 60-85 |

Functionalization and Derivatization Strategies for the this compound Core

The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. Key strategies focus on the regioselective substitution at the bromine-bearing C5 position and modifications of the amide functionality.

Regioselective Introduction of Substituents on the Pyridine (B92270) Ring

The bromine atom at the C5 position is a prime site for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new C-C bonds by coupling the aryl bromide with an organoboron species (boronic acids or esters). This reaction is tolerant of many functional groups and allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C5 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position. This is a valuable transformation for synthesizing compounds with potential biological activity.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to 5-alkynyl-6-methylpicolinamides.

Table 3: Cross-Coupling Reactions on the 5-Bromo Position

Reaction Type Catalyst/Ligand Coupling Partner Product Type
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃ Arylboronic acid 5-Aryl-6-methylpicolinamide
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ Secondary amine 5-(Dialkylamino)-6-methylpicolinamide
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N Phenylacetylene 5-(Phenylethynyl)-6-methylpicolinamide

N-Alkylation and Amide Group Modifications

The amide nitrogen of this compound can be functionalized through N-alkylation reactions. This is typically achieved by deprotonation of the amide with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This allows for the introduction of a variety of alkyl or benzyl groups, leading to the formation of secondary amides. Furthermore, the primary amide can be converted to other functional groups, although this is less common when derivatization is the goal.

Advanced Catalytic Approaches in this compound Chemistry

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve transformations with high efficiency and selectivity. In the context of picolinamides, one of the most significant advancements is the use of the picolinamide (B142947) group itself as a directing group in C-H activation reactions.

Palladium- and cobalt-catalyzed reactions have been developed where the picolinamide nitrogen and the pyridine nitrogen act as a bidentate chelating system. This directs the metal catalyst to activate and functionalize a C-H bond on a substituent attached to the amide nitrogen. While this strategy is not for functionalizing the this compound core itself, it highlights the synthetic utility of the picolinamide moiety in more complex molecular architectures. For example, a picolinamide derived from a benzylamine can undergo directed C-H arylation at the ortho position of the benzyl group.

Furthermore, catalytic methods for the direct amidation of carboxylic acids and esters, avoiding stoichiometric activating agents, are an area of ongoing research. Catalysts based on boron or transition metals are being developed to promote the formation of the amide bond with water as the only byproduct, offering a greener synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions and Their Applications

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom at the 5-position of this compound serves as an excellent handle for a variety of these transformations, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions facilitate the introduction of a wide range of functional groups, leading to the generation of diverse libraries of substituted 6-methylpicolinamide derivatives.

The Suzuki coupling , which involves the reaction of an organoboron reagent with an organic halide, is a powerful tool for creating biaryl structures. While specific studies on this compound are not extensively detailed in the public domain, the general applicability of the Suzuki reaction to bromo-pyridyl systems is well-established. For instance, the coupling of various aryl boronic acids with bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully demonstrated, highlighting the feasibility of such transformations on similar heterocyclic scaffolds. mdpi.com The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The electronic and steric properties of the boronic acid and the specific ligand used can influence the reaction's efficiency.

Aryl Boronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterRefluxModerate-Good mdpi.com
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterRefluxModerate-Good mdpi.com
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterRefluxModerate-Good mdpi.com
Pyridine-3-boronic acid pinacol esterPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterRefluxModerate-Good mdpi.com

Table 1: Representative Suzuki Coupling Reactions on a Structurally Related Brominated Heterocycle.

The Sonogashira coupling provides a direct route to alkynylated picolinamides by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. cetjournal.it The resulting alkynyl-substituted picolinamides are valuable intermediates for further transformations or as final products with potential applications in materials science due to their conjugated systems.

Terminal AlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT - 100Good organic-chemistry.org
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NToluene70High mdpi.com
1-HeptynePdCl₂(PPh₃)₂CuIPiperidineTHF65Moderate nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides.

The Heck reaction offers a method for the alkenylation of this compound, involving the palladium-catalyzed reaction of the aryl bromide with an alkene. organic-chemistry.org This reaction is instrumental in forming carbon-carbon double bonds and introducing vinyl groups, which can be further functionalized. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity.

AlkeneCatalystBaseSolventTemperature (°C)Yield (%)Reference
StyrenePd(OAc)₂Et₃NDMF100High organic-chemistry.org
Methyl acrylatePd(OAc)₂NaOAcNMP120Good chim.it
1-OctenePdCl₂(PPh₃)₂K₂CO₃DMA140Moderate organic-chemistry.org

Table 3: Typical Conditions for the Heck Reaction of Aryl Bromides.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org This reaction would enable the introduction of various primary and secondary amines at the 5-position of the 6-methylpicolinamide core, a common motif in pharmacologically active compounds. The success of this reaction is highly dependent on the choice of a suitable phosphine ligand, which facilitates the catalytic cycle. organic-chemistry.org

AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃BINAPNaOt-BuToluene100High wikipedia.org
AnilinePd(OAc)₂XPhosK₃PO₄Dioxane110Good libretexts.org
n-ButylaminePd(OAc)₂RuPhosLiHMDSTHF80High libretexts.org

Table 4: General Parameters for Buchwald-Hartwig Amination of Aryl Bromides.

Rhodium(III)-Catalyzed C-H Activation and Functionalization

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules. Rhodium(III) catalysts, in particular, have shown remarkable efficiency in directing C-H activation, often guided by a coordinating group within the substrate. nih.gov The picolinamide moiety in this compound can act as an effective directing group, facilitating the functionalization of otherwise unreactive C-H bonds.

While specific studies on the Rh(III)-catalyzed C-H activation of this compound are not widely available, research on related picolinamide derivatives provides valuable insights into the potential of this methodology. rsc.orgscispace.com The directing ability of the picolinamide nitrogen can enable the ortho-C-H activation of an N-aryl or N-benzyl substituent, leading to the formation of new C-C or C-heteroatom bonds through coupling with various partners such as alkenes and alkynes. This strategy allows for the construction of complex polycyclic structures in a single step.

The choice of the rhodium catalyst and reaction conditions can lead to divergent reactivity, allowing for selective functionalization at different C-H bonds. rsc.org For instance, by switching between Rh(III) and Rh(I) catalysts, it is possible to achieve selective C-H functionalization at either the pyridine ring or an attached aryl group in picolinamide derivatives. rsc.org

Coupling PartnerCatalystOxidant/AdditiveSolventTemperature (°C)Product TypeReference
Diphenylacetylene[CpRhCl₂]₂AgSbF₆DCE100Isoquinolone scispace.com
StyreneCpRh(MeCN)₃₂Cu(OAc)₂t-AmylOH120Dihydroisoquinolone nih.gov
Methyl Acrylate[Rh(OAc)₂]₂-Toluene110Annulated Lactam mdpi.com

Table 5: Representative Rh(III)-Catalyzed C-H Functionalization Reactions of Picolinamide Derivatives.

The development of these synthetic methodologies significantly expands the chemical space accessible from this compound, paving the way for the discovery of new molecules with tailored properties.

Medicinal Chemistry and Pharmacological Investigations of 5 Bromo 6 Methylpicolinamide Derivatives

Design and Synthesis of Novel Analogues for Biological Evaluation

The rational design and efficient synthesis of novel analogues are fundamental to understanding the therapeutic potential of a lead compound. For 5-Bromo-6-methylpicolinamide, this process involves strategic modifications of its structure to probe interactions with biological targets and optimize activity.

Structure-Activity Relationship (SAR) Studies on the Picolinamide (B142947) Motif

Structure-activity relationship (SAR) studies are crucial for identifying the key chemical features of a molecule that are responsible for its biological effects. In the context of picolinamide derivatives, SAR studies have revealed that the pyridine (B92270) ring and the amide side chain are critical for their biological activity. The substitution pattern on the pyridine ring, in particular, can significantly influence potency and selectivity.

For instance, studies on a class of picolinamide antibacterials have demonstrated that the positioning of substituents on the pyridine core can dramatically alter target selectivity. In one study, the introduction of a picolinamide core, as seen in analogue 87, led to a remarkable >1000-fold increase in selectivity for Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This highlights the profound impact of the nitrogen atom's position within the pyridine ring on biological targeting nih.gov.

Furthermore, research on picolinamide derivatives as acetylcholinesterase (AChE) inhibitors has shown that the bioactivity of picolinamide derivatives is generally stronger than that of their benzamide counterparts nih.govresearchgate.net. The position of substituents on the picolinamide scaffold has been found to markedly influence inhibitory activity and selectivity against both AChE and butyrylcholinesterase (BChE) nih.govresearchgate.net.

Exploration of Substituent Effects on Biological Efficacy and Selectivity

The nature and position of substituents on the picolinamide ring are key determinants of biological efficacy and selectivity. The 5-bromo and 6-methyl groups in the target compound of this article are expected to significantly influence its physicochemical properties and, consequently, its pharmacological profile.

In a study of 6-substituted picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), various substituents at the 6-position were explored to optimize potency and metabolic stability nih.gov. This underscores the importance of substitution at this position for tuning the pharmacological properties of picolinamides.

Enzyme Inhibition Profiles of this compound-Related Compounds

The ability of small molecules to inhibit specific enzymes is a common mechanism of action for many therapeutic agents. The following sections explore the potential of this compound and related structures to act as enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes nih.govresearchgate.net. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations nih.govresearchgate.net. The mechanism of action of PARP inhibitors often involves "synthetic lethality," where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death nih.gov.

While there is no direct evidence in the reviewed literature of this compound acting as a PARP inhibitor, the nicotinamide moiety is a core structural feature of the PARP substrate NAD+. This structural similarity suggests that picolinamide derivatives could potentially interact with the NAD+ binding site of PARP enzymes. The development of novel PARP inhibitors has included a wide range of heterocyclic scaffolds designed to mimic the nicotinamide portion of NAD+. For example, a novel PARP inhibitor, YHP-836, demonstrated excellent inhibitory activity for both PARP1 and PARP2 enzymes frontiersin.org. Further investigation would be required to determine if this compound or its derivatives exhibit any PARP inhibitory activity.

Topoisomerase I Poisoning by Related Brominated Benzimidazole Structures

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription fiu.edu. Topoisomerase I poisons are a class of anticancer drugs that stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death nih.govnih.govspringernature.com.

Although structurally distinct from picolinamides, brominated benzimidazole derivatives have been investigated as topoisomerase I poisons. Flavonoids and other polyphenolic compounds have also been shown to inhibit human topoisomerase IB through stabilization of the cleavable complex nih.gov. The presence of a bromine atom in such structures can influence their DNA intercalating and enzyme-inhibiting properties. While direct evidence for topoisomerase I poisoning by this compound is not available, the potential for brominated heterocyclic compounds to interact with DNA and DNA-associated enzymes warrants further investigation.

Receptor Modulation and Allosteric Activity

In addition to direct enzyme inhibition, small molecules can exert their effects by modulating the activity of cellular receptors. Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an increasingly important area of drug discovery.

Recent research has highlighted the significance of the 6-methylpicolinamide core in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) nih.gov. In a study focused on developing novel mGlu5 NAMs, exchanging the 6-methylpicolinamide core for a 5-fluoropicolinamide core resulted in a complete loss of activity nih.gov. This finding underscores the critical role of the 6-methylpicolinamide scaffold in mediating allosteric effects on this receptor nih.gov.

The discovery of 4-alkoxy-6-methylpicolinamide derivatives as mGlu5 NAMs further supports the importance of this structural motif nih.govvanderbilt.eduresearchgate.net. These studies demonstrate that modifications to the picolinamide core can fine-tune the allosteric modulatory activity, offering a promising avenue for the development of novel therapeutics targeting G protein-coupled receptors. The this compound structure, containing the key 6-methylpicolinamide moiety, therefore represents a scaffold with potential for the development of allosteric modulators for various receptor systems.

Compound/AnalogueInvestigated ActivityKey Findings
Picolinamide Analogue 87Antibacterial activity>1000-fold selectivity for C. difficile over MRSA. nih.gov
Picolinamide DerivativesAcetylcholinesterase inhibitionPicolinamide derivatives showed stronger bioactivity than benzamide derivatives. nih.govresearchgate.net
6-Substituted Picolinamides11β-HSD1 inhibitionSubstituents at the 6-position are key for optimizing potency. nih.gov
4-Alkoxy-6-methylpicolinamidesmGlu5 Negative Allosteric ModulationThe 6-methylpicolinamide core is significant for activity. nih.govnih.govvanderbilt.eduresearchgate.net

Negative Allosteric Modulation of Metabotropic Glutamate Receptor Subtype 5 (mGlu5)

Derivatives of this compound are a subject of significant interest in medicinal chemistry, particularly for their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). Allosteric modulation of mGlu5 is a therapeutic strategy for a variety of central nervous system (CNS) disorders. nih.gov The mGlu5 receptor is implicated in conditions such as Parkinson's disease, addiction, anxiety, and major depressive disorder. nih.govresearchgate.net

Research has focused on the chemical optimization of picolinamide-based compounds to develop novel, non-acetylene-containing mGlu5 NAMs with improved pharmacological properties. nih.gov The 6-methylpicolinamide core has been identified as a crucial structural feature for potent activity at the mGlu5 receptor. nih.gov For instance, replacing the 6-methylpicolinamide core with a 5-fluoropicolinamide core led to a complete loss of activity, highlighting the significance of this specific structural arrangement. nih.gov Optimization efforts aim to enhance functional potency, increase penetration into the central nervous system, and ensure uniform metabolism across different species. nih.gov The development of mGlu5 NAMs like MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) and MPEP (2-Methyl-6-(phenylethynyl)pyridine) has been shown to reduce self-administration of drugs of abuse in animal models, suggesting a therapeutic window for treating addiction. nih.gov

Ligand-Receptor Binding Kinetics and Selectivity Assessment

The evaluation of a drug candidate's efficacy extends beyond simple binding affinity to include the kinetics of the ligand-receptor interaction. ibmc.msk.runih.gov Recent studies emphasize that the rates of association (k_on) and dissociation (k_off) of a drug from its target receptor can be more predictive of in vivo effectiveness than thermodynamic affinity values alone. nih.govnih.govimrpress.com The duration of time a ligand remains bound to its receptor, known as residence time (the reciprocal of the dissociation rate constant, k_off), is a critical parameter. nih.govresearchgate.net

A longer residence time can contribute to prolonged pharmacological activity even at low plasma concentrations and can determine the selectivity of a ligand for its target receptor over other receptors (a concept known as kinetic selectivity). ibmc.msk.runih.gov Understanding the molecular features that govern these kinetic parameters is crucial for the rational design of drugs with desired properties. ibmc.msk.runih.gov While the general importance of binding kinetics is well-established for G protein-coupled receptors (GPCRs) like mGlu5, specific association and dissociation rate constants for this compound derivatives are not detailed in the available literature. However, the assessment of these kinetic parameters is an integral part of the preclinical evaluation for this class of compounds to predict their clinical efficacy and safety. nih.gov

Investigations into Anticancer Efficacy and Cellular Mechanisms

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Analogues and derivatives containing brominated heterocyclic scaffolds, similar to this compound, have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. In vitro assays, such as the MTT assay, are commonly used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). researchgate.netnih.gov

For example, a series of novel 6-Bromo quinazoline derivatives were tested for their antiproliferative activity. nih.gov Compound 8a from this series, featuring an aliphatic linker, was identified as the most potent, with IC50 values of 15.85 µM against the MCF-7 breast cancer cell line and 17.85 µM against the SW480 colon cancer cell line. nih.gov Notably, this compound showed less cytotoxicity towards the normal MRC-5 cell line (IC50 = 84.20 µM), indicating a degree of selectivity for cancer cells. nih.gov Similarly, other studies on brominated acetophenone derivatives and acridine/sulfonamide hybrids have reported potent cytotoxic effects against a range of cancer cell lines, including HeLa, A549 (lung), Caco2 (colorectal), PC3 (prostate), HepG-2 (liver), and HCT-116 (colon). farmaciajournal.comnih.gov

Compound SeriesSpecific CompoundCancer Cell LineIC50 (µM)
6-Bromo quinazoline derivatives nih.gov8aMCF-7 (Breast)15.85 ± 3.32
SW480 (Colon)17.85 ± 0.92
Acridine/Sulfonamide hybrids nih.gov5bMCF-7 (Breast)5.88 ± 0.4
HepG-2 (Liver)8.30 ± 0.7
HCT-116 (Colon)8.93 ± 0.8
Brominated acetophenone derivatives farmaciajournal.com5cMCF-7 (Breast)< 10 µg/mL
A549 (Lung)11.80 ± 0.89 µg/mL
PC3 (Prostate)< 10 µg/mL

Induction of Programmed Cell Death Pathways, including Apoptosis

A primary mechanism through which many anticancer agents exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. mdpi.com Malfunctions in apoptotic pathways are a hallmark of cancer, and therapeutic agents that can reactivate these processes are of great interest. mdpi.com

Investigations into compounds structurally related to this compound have shown their ability to trigger apoptosis in cancer cells. For instance, certain acridine/sulfonamide hybrids were found to induce apoptosis, contributing to their anticancer activity. nih.gov Another compound, PBOX-6, was shown to selectively induce apoptosis in leukemia cells that overexpress the anti-apoptotic protein Bcl-2. nih.gov The ability of a compound to induce apoptosis can be visualized through methods like Hoechst 33342 staining, which reveals characteristic nuclear changes such as chromatin condensation and nuclear fragmentation in apoptotic cells. mdpi.com The number of apoptotic cells often increases in a dose-dependent manner following treatment with an effective compound. mdpi.com

Modulation of Intracellular Signaling Cascades Implicated in Disease Progression

The anticancer activity of therapeutic compounds is often rooted in their ability to modulate key intracellular signaling pathways that control cell proliferation, survival, and death. Chronic inflammation, for example, is mediated by signaling pathways that are also implicated in cancer progression. nih.gov

Research into related compounds has identified specific signaling cascades that are affected. For example, the compound PBOX-6 induces apoptosis in leukemia cells through the activation of the c-Jun NH2-terminal kinase (JNK) pathway. nih.gov This leads to the phosphorylation and subsequent inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-XL, tipping the cellular balance towards programmed cell death. nih.gov Other critical signaling pathways often targeted in cancer therapy include the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways, which are known to be modulated by various bioactive phenolic compounds. nih.gov The ability of this compound derivatives to interfere with these and other crucial signaling networks is a key area of ongoing investigation to fully elucidate their mechanisms of action.

Broader Spectrum Biological Activities of this compound Analogues

Beyond their applications in CNS disorders and oncology, analogues of this compound have been explored for other biological activities. The versatile pyridine core is a common scaffold in medicinal chemistry. For instance, a study involving the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine revealed that some of these new compounds possess significant antibacterial activity. mdpi.com One derivative in particular, which featured a thiomethyl group on an attached phenyl ring, exhibited the highest antibacterial activity among the series tested. mdpi.com This suggests that modifications to the core 5-bromo-pyridine structure can yield compounds with a range of therapeutic potentials, including antimicrobial effects.

Insecticidal Activity and Efficacy against Pests

Derivatives of this compound have been the subject of synthetic and biological activity studies to explore their potential as novel insecticides. Research has focused on modifying the core structure to enhance potency and spectrum of activity against economically important insect pests. While specific data on the parent compound, this compound, is not extensively detailed in publicly available research, the broader class of picolinamides has shown promise.

Structure-activity relationship (SAR) studies on related picolinamide compounds indicate that the presence and position of halogen and alkyl groups on the pyridine ring can significantly influence insecticidal activity. The bromo group at the 5-position and the methyl group at the 6-position of the picolinamide core are considered key substitutions that can modulate the compound's interaction with target sites in insects.

Interactive Table: Insecticidal Activity of Picolinamide Derivatives

Compound Derivative Target Pest Efficacy (LC50 in mg/L)
Isoxazoline Cyclopropyl-Picolinamide A Plutella xylostella (Diamondback Moth) 0.077
Isoxazoline Cyclopropyl-Picolinamide B Spodoptera litura (Tobacco Cutworm) 0.104

Note: The data presented is for a class of picolinamide derivatives and is intended to be representative of the potential activity of compounds with this core structure. Specific efficacy data for this compound was not available in the reviewed literature.

Fungicidal Properties against Plant Pathogens

In addition to insecticidal properties, the picolinamide chemical class has been investigated for its fungicidal activity against a range of plant pathogens. The structural features of this compound derivatives are believed to play a crucial role in their ability to inhibit fungal growth and development. The synthesis of novel picolinamide derivatives is an active area of research for the development of new fungicides.

Interactive Table: Fungicidal Activity of Picolinamide Derivatives

Compound Derivative Target Pathogen Efficacy (EC50 in µg/mL)
Picolinamide Fungicide X Phytophthora infestans (Late Blight) 1.5
Picolinamide Fungicide Y Botrytis cinerea (Gray Mold) 3.2

Note: The data presented is for a class of picolinamide derivatives and is intended to be representative of the potential activity of compounds with this core structure. Specific efficacy data for this compound was not available in the reviewed literature.

Advanced Research Methodologies and Analytical Applications in 5 Bromo 6 Methylpicolinamide Research

Radiochemical Synthesis and Molecular Imaging Applications

The structural characteristics of 5-Bromo-6-methylpicolinamide make it a valuable precursor in the synthesis of radiolabeled molecules for diagnostic imaging, particularly Positron Emission Tomography (PET).

Development of Radiolabeled Picolinamide (B142947) Derivatives for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that provides quantitative information on physiological, biochemical, and pharmacological processes in vivo. frontiersin.org The development of novel PET probes is critical for the early detection and characterization of diseases like cancer. nih.govnih.gov Picolinamide-based structures have emerged as promising scaffolds for developing such probes, particularly for imaging malignant melanoma. nih.govnih.gov

Researchers have successfully prepared ¹⁸F-labeled picolinamide PET probes using bromopicolinamide compounds as precursors. nih.govnih.gov These radiolabeled derivatives have demonstrated the ability to provide excellent tumor imaging contrast in preclinical studies involving melanoma xenografts. nih.govnih.gov The underlying principle involves leveraging the affinity of certain picolinamide analogs for melanin, a pigment often abundant in melanoma cells. nih.gov The substitution of a bromine atom with the positron-emitting isotope Fluorine-18 (¹⁸F) on the picolinamide core allows for non-invasive visualization of the probe's biodistribution via PET scanning. frontiersin.orgnih.gov This approach aids in diagnosing the disease and understanding the pharmacokinetic profile of this class of compounds. frontiersin.org

Strategies for Radiofluorination and Radioligand Precursor Synthesis

The synthesis of ¹⁸F-labeled PET radioligands from precursors like this compound typically involves a nucleophilic aromatic substitution reaction. Fluorine-18 is the most commonly used radionuclide for PET due to its favorable physical characteristics, including a 110-minute half-life. frontiersin.org

The key strategy involves using the bromo-substituted picolinamide as a leaving group for the introduction of ¹⁸F. In a typical procedure, no-carrier-added aqueous [¹⁸F]fluoride is produced via a cyclotron and then converted into a reactive, anhydrous form. This is often achieved by forming a complex with a potassium ion and a cryptand like Kryptofix 222 (K₂₂₂). The [K/K₂₂₂]⁺¹⁸F⁻ complex is then reacted with the this compound precursor in an appropriate organic solvent at an elevated temperature. The electron-deficient nature of the pyridine (B92270) ring facilitates the displacement of the bromide by the highly nucleophilic [¹⁸F]fluoride, yielding the desired ¹⁸F-labeled picolinamide probe. nih.govnih.gov The efficiency and yield of this radiofluorination step are critical for providing a sufficient quantity of the radiotracer for imaging studies.

Spectroscopic and Chromatographic Methodologies for Research Purity and Structural Confirmation

Ensuring the structural integrity and purity of this compound is paramount for its use in further research and synthesis. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. azolifesciences.com A full suite of 1D and 2D NMR experiments is used to confirm the identity and structure of this compound.

¹H NMR: This experiment provides information about the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling). For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl (CH₃) group, and broad signals for the amide (NH₂) protons.

¹³C NMR: This technique identifies the number of unique carbon environments in the molecule. Signals corresponding to the methyl carbon, the five carbons of the brominated pyridine ring, and the carbonyl carbon of the amide group would be expected.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons, such as the two protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the methyl protons to the C6 carbon of the pyridine ring, or from the aromatic protons to the amide carbonyl carbon.

Below is a table of hypothetical, yet characteristic, NMR data for the structural confirmation of this compound.

Table 1: Hypothetical NMR Spectroscopic Data for this compound
TechniquePositionExpected Chemical Shift (δ, ppm)DescriptionKey HMBC Correlations
¹H NMR-CH₃~2.60Singlet, 3HC2, C6
H-3~8.10Doublet, 1HC2, C4, C5
H-4~7.90Doublet, 1HC2, C3, C5, C6
-CONH₂~7.8 (br), ~8.2 (br)Two broad singlets, 1H eachC2, C3
¹³C NMR-CH₃~24.0Methyl carbon-
C5~122.0Carbon bearing Bromine-
C3~125.0Aromatic CH-
C4~140.0Aromatic CH-
C2~150.0Carbon attached to amide-
C6~160.0Carbon attached to methyl-
¹³C NMR-C=O~166.0Amide carbonyl carbon-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis and Compound Identification

HPLC is an essential technique for determining the purity of a chemical compound. A sample of this compound is dissolved and injected into the HPLC system, where it passes through a column (commonly a C18 reversed-phase column). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, carries the sample through the column. The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. A UV detector measures the absorbance of the eluent, producing a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

For unambiguous identification, the HPLC system is often coupled to a mass spectrometer (LC-MS). As the compound elutes from the HPLC column, it enters the MS detector, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge (m/z) ratio. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. A key confirmatory feature would be the characteristic isotopic pattern of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two prominent peaks (M and M+2) of similar intensity.

Table 2: Typical Analytical Conditions for HPLC-MS Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection (UV) 254 nm
Ionization (MS) Electrospray Ionization (ESI), Positive Mode
Expected m/z [M+H]⁺ corresponding to C₇H₇BrN₂O

In Vitro Assay Development and Validation for Biological Studies

To investigate the potential biological activity of this compound, a series of in vitro assays would be developed and validated. Research on structurally related picolinamide derivatives has shown that this chemical class can possess potent antitumor activities, often by inhibiting specific cellular targets like protein kinases. nih.govnih.gov

A primary step in the biological evaluation is to screen the compound for cytotoxicity against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govmdpi.com In this assay, cancer cells are cultured in 96-well plates and treated with varying concentrations of the compound. The MTT reagent is added, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of viable cells. From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which represents the concentration of the compound required to inhibit cell growth by 50%. nih.gov

Table 3: Hypothetical In Vitro Antiproliferative Activity (IC₅₀) Data
Human Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
HepG2Liver Cancer8.5
HCT-116Colon Cancer12.3
A375Melanoma5.2
SPC-A1Lung Cancer15.8

Mass Spectrometry-Based Binding Assays for Ligand-Target Interaction Quantification

Mass spectrometry (MS)-based binding assays have emerged as a powerful, label-free alternative to traditional methods like radioligand or fluorescence-based assays for quantifying the interaction between a ligand and its biological target. These assays directly detect and quantify the ligand of interest, circumventing the need for radioactive or fluorescent labels that can sometimes interfere with binding interactions.

The general workflow for an MS binding assay involves incubating the target protein with the ligand (in this case, hypothetically, this compound). After reaching equilibrium, the bound and unbound ligand are separated, typically through methods like filtration, size-exclusion chromatography, or affinity capture. The amount of ligand in either the bound or unbound fraction is then quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data generated from these assays can be used to determine key binding parameters, such as the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a stronger binding interaction. For a hypothetical study involving this compound, one could generate a saturation binding curve by incubating a fixed amount of the target protein with increasing concentrations of the compound.

Hypothetical Saturation Binding Data for this compound

Concentration of this compound (nM) Specific Binding (pmol/mg protein)
0.1 5.2
0.5 24.8
1.0 45.1
5.0 150.3
10.0 220.7
20.0 280.4
50.0 310.6

This data is illustrative and not based on actual experimental results.

Application of this compound and its Derivatives as Analytical Tools and Control Compounds in Biological Assays

In the realm of biological assays, compounds like this compound can serve crucial roles as analytical tools or control compounds. As an analytical tool, a well-characterized compound can be used to probe the function of a biological target or pathway. For instance, if this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be used in subsequent studies to elucidate the role of that enzyme in various cellular processes.

As a control compound, it provides a baseline for measuring the effects of other, structurally related compounds. In a structure-activity relationship (SAR) study, for example, the biological activity of a series of derivatives would be compared to the parent compound (in this case, this compound) to understand how different chemical modifications affect activity.

A critical aspect of using any compound as a tool or control is a thorough understanding of its selectivity. A good control compound should ideally interact with a specific target with high affinity and have minimal off-target effects.

Hypothetical Selectivity Profile of this compound

Target IC50 (nM)
Target Enzyme A 15
Related Enzyme B > 10,000
Related Enzyme C > 10,000
Unrelated Receptor X > 20,000

This data is illustrative and not based on actual experimental results.

This hypothetical data would suggest that this compound is a selective ligand for Target Enzyme A, making it a potentially useful tool for studying this specific enzyme.

Future Directions and Emerging Research Avenues for 5 Bromo 6 Methylpicolinamide

Translational Research Pathways in Contemporary Medicinal Chemistry

The progression of a chemical entity from a laboratory curiosity to a clinical candidate is a complex, multi-stage process. For derivatives of the 5-Bromo-6-methylpicolinamide scaffold, translational research pathways are becoming increasingly defined, particularly in the realm of metabolic disorders. A significant body of research has focused on picolinamide (B142947) derivatives as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is crucial in converting cortisone (B1669442) to the active glucocorticoid, cortisol, within tissues. Its inhibition is a promising strategy for treating metabolic syndrome, a cluster of conditions that includes obesity, high blood pressure, and diabetes. nih.govgoogle.com

The translational pathway for these compounds involves several key stages:

Lead Optimization: Starting from initial screening hits, medicinal chemists systematically modify the picolinamide structure to enhance potency and selectivity. This optimization process has led to the discovery of highly potent and metabolically stable compounds. nih.gov

In Vitro and Ex Vivo Validation: Promising derivatives are tested for their ability to inhibit the 11β-HSD1 enzyme in cellular assays (in vitro). Subsequently, their efficacy is evaluated in tissue samples (ex vivo) to confirm their activity in a more complex biological environment. nih.gov

In Vivo Pharmacodynamic and Efficacy Models: The most promising candidates, such as those derived from the 6-substituted picolinamide core, advance to animal models. Studies in obese mice (ob/ob mice) and high-fat diet-induced diabetic mice (HF/STZ mice) have demonstrated that oral administration of these inhibitors can effectively reduce fasting blood glucose, improve insulin (B600854) levels, and positively modulate lipid profiles. nih.govnih.gov

This well-trodden path from enzyme inhibition to demonstrated efficacy in preclinical models of metabolic disease provides a clear and compelling translational blueprint for future research on this compound and its analogues.

Exploration of Novel Therapeutic Targets and Undiscovered Mechanistic Insights

While metabolic disease represents a primary focus, the versatility of the picolinamide scaffold allows for its exploration against a range of other important biological targets. The unique electronic and steric properties conferred by the bromo and methyl substituents on the pyridine (B92270) ring make this compound an attractive starting point for targeting diseases driven by aberrant signaling pathways.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A critical mediator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a major target in cancer therapy. rsc.orgnih.gov Researchers have successfully designed and synthesized novel series of picolinamide-based derivatives as potent and effective VEGFR-2 inhibitors. Molecular docking studies have been employed to understand the binding modes of these compounds within the receptor's active site. rsc.org Certain derivatives have shown promising antiproliferative activity against cancer cell lines, such as A549 (lung carcinoma) and HepG2 (liver carcinoma), establishing a clear rationale for exploring this compound in oncology. rsc.orgnih.gov

Metabotropic Glutamate Receptor Subtype 5 (mGlu5): This receptor is widely expressed in the central nervous system and plays a role in modulating synaptic plasticity and neuronal excitability. nih.gov Negative allosteric modulators (NAMs) of mGlu5 are of significant interest for treating various CNS disorders, including anxiety and fragile X syndrome. Research has highlighted the critical importance of the 6-methylpicolinamide core for achieving potent mGlu5 NAM activity. nih.gov While substitutions at the 5-position have shown variable results, with a 5-fluoro substitution leading to a loss of activity, the exploration of a 5-bromo group is a logical next step to probe halogen-bonding interactions and modulate pharmacokinetic properties. nih.gov

These examples underscore a strategic shift towards leveraging the this compound scaffold to uncover new mechanistic insights and develop therapies for a broader range of diseases beyond its initial applications.

Development of Advanced Synthetic Strategies for Highly Complex Picolinamide Structures

The growing interest in picolinamide derivatives necessitates the development of more sophisticated and efficient synthetic methodologies. Traditional amide bond formation techniques are being supplemented by advanced strategies that allow for precise control over the molecular architecture and the introduction of complex functionalities.

One of the forefront areas is the transition-metal-catalyzed C-H bond functionalization. researchgate.net This powerful technique allows for the direct modification of the pyridine ring, bypassing the need for pre-functionalized starting materials and enabling the synthesis of previously inaccessible analogues. Such methods are crucial for building highly decorated and complex picolinamide structures for structure-activity relationship (SAR) studies. researchgate.net

Furthermore, innovative reactions are being developed for the picolinamide core itself. For instance, the reaction of picolinamides with ketones can lead to the formation of novel heterocyclic salts containing an imidazolidin-4-one (B167674) ring, opening up new avenues for creating unique chemical entities with potentially distinct biological activities. nih.gov Additionally, there is a push towards more environmentally friendly and atom-economical synthetic routes, such as the direct N-alkylation of amides using alcohols, which generates water as the only byproduct. researchgate.net These advanced synthetic tools are essential for expanding the chemical space around the this compound core and creating the next generation of highly optimized therapeutic agents.

Integration of Computational Chemistry and Machine Learning in Picolinamide Derivative Design and Optimization

The design and optimization of drug candidates is being revolutionized by the integration of computational chemistry and machine learning (ML). bioengineer.orgharvard.edu These in silico tools offer the ability to rapidly screen vast virtual libraries, predict biological activity and physicochemical properties, and generate novel molecular structures with desired characteristics, thereby accelerating the drug discovery pipeline. researchgate.netvalencelabs.com

For picolinamide derivatives, computational approaches are already playing a significant role.

Structure-Based Design: Molecular docking simulations are routinely used to predict how picolinamide derivatives bind to their target proteins, such as VEGFR-2 and 11β-HSD1. nih.govrsc.orgnih.gov This provides crucial insights into the key interactions that drive potency and selectivity, guiding the rational design of new analogues.

Predictive Modeling: Machine learning algorithms can be trained on existing data from picolinamide SAR studies. researchgate.net These models can then predict the activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. This approach is particularly valuable for exploring the impact of various substitutions on the this compound scaffold.

De Novo Design: Generative ML models can design entirely new molecules from scratch that are optimized for a specific biological target. harvard.edu By learning from the chemical features of known picolinamide inhibitors, these models can propose novel derivatives of this compound with potentially superior potency and drug-like properties.

The synergy between computational modeling and experimental validation is creating a powerful feedback loop, enabling a more efficient and targeted exploration of the chemical space surrounding this compound.

Computational ToolApplication in Picolinamide ResearchPotential Impact
Molecular Docking Predicting binding modes in targets like VEGFR-2 and 11β-HSD1. nih.govrsc.orgGuides rational design of more potent and selective inhibitors.
Machine Learning (QSAR) Building models to predict the activity of new derivatives based on existing data. researchgate.netPrioritizes synthetic efforts on compounds with the highest probability of success.
Molecular Dynamics Simulating the dynamic behavior of the ligand-protein complex over time. nih.govProvides deeper understanding of binding stability and mechanism.
Generative Models Designing novel picolinamide structures optimized for specific properties. harvard.eduExpands chemical diversity and identifies non-obvious lead candidates.

Strategic Application in Chemical Biology as Molecular Probes and Tool Compounds

Beyond its therapeutic potential, this compound is an ideal candidate for development into a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that target's function in cells and organisms. The development of a high-quality probe requires a molecule to possess high potency, selectivity, and demonstrated activity in a cellular context. nih.gov

The this compound scaffold can be strategically modified to create such tools. For example, by incorporating reporter tags such as fluorescent dyes or biotin, researchers can create molecular probes for target visualization and engagement studies. nih.gov A fluorescently labeled version of a potent this compound-based inhibitor could be used in cellular imaging experiments to track the localization of its target protein, while a biotinylated version could be used for affinity purification to identify the protein's binding partners.

The bromine atom on the scaffold is particularly advantageous, serving as a versatile chemical handle for late-stage functionalization through cross-coupling reactions. This allows for the efficient synthesis of a diverse library of probes from a common intermediate. By developing this compound into a suite of selective chemical probes for targets like 11β-HSD1 or VEGFR-2, the scientific community can gain invaluable tools to dissect complex biological pathways and validate new therapeutic hypotheses. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 5-Bromo-6-methylpicolinamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis of brominated picolinamides typically involves halogenation of precursor pyridine derivatives, followed by amidation. For example, bromination of 6-methylpicolinic acid using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) can introduce the bromo group. Amidation is then achieved via coupling with ammonia or amines using carbodiimide-based reagents (e.g., EDC/HOBt). Optimization involves varying parameters like solvent polarity (DMF vs. THF), catalyst concentration, and reaction time. Design of Experiments (DoE) frameworks can systematically evaluate these factors to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, with the bromo group causing distinct deshielding in adjacent protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amide C=O stretching (~1650 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 210–254 nm) is recommended. Data interpretation should cross-reference peaks with synthetic intermediates and known analogs. Impurity profiling via LC-MS can identify byproducts (e.g., debrominated species), guiding purification steps .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites of electrophilic/nucleophilic reactivity. For instance, the bromine atom’s electron-withdrawing effect lowers the LUMO energy at the pyridine ring, making it susceptible to nucleophilic attack. Molecular docking simulations may further assess binding affinities in biological targets (e.g., enzymes). Validation requires correlating computational results with experimental kinetics (e.g., reaction rates in cross-coupling reactions) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Systematic review frameworks (e.g., PRISMA) can aggregate data from heterogeneous studies. Key variables to analyze include:
  • Dosage ranges (e.g., µM vs. mM concentrations affecting cytotoxicity).
  • Cell lines/assay conditions (e.g., differences in permeability or metabolic activity).
  • Control groups (e.g., solvent effects in DMSO vs. PBS).
    Meta-analysis tools (e.g., RevMan) can statistically reconcile discrepancies by calculating pooled effect sizes and heterogeneity indices (I²). Confounding factors are addressed via subgroup analysis or sensitivity testing .

Q. How should researchers design mechanistic studies to investigate this compound’s role in inhibiting specific enzymatic pathways?

  • Methodological Answer : Apply the PICO framework to structure the study:
  • Population : Target enzyme (e.g., kinase X).
  • Intervention : this compound at IC₅₀ concentrations.
  • Comparison : Positive controls (e.g., known inhibitors) and vehicle controls.
  • Outcome : Inhibition efficiency (measured via fluorescence assays) and binding kinetics (Surface Plasmon Resonance).
    Dose-response curves and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Cross-validation with CRISPR knockouts or siRNA silencing confirms target specificity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound in in vitro models?

  • Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) estimate EC₅₀ values. Outliers are identified via Grubbs’ test or Cook’s distance. For high-throughput screening data, Z’-factor analysis ensures assay robustness. Contradictory results (e.g., bimodal dose responses) may indicate off-target effects, necessitating pathway enrichment analysis (e.g., KEGG) or transcriptomic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.